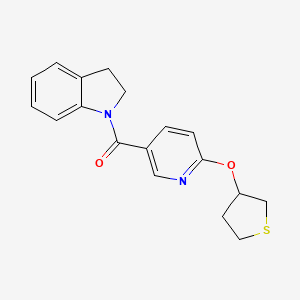
Indolin-1-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indolin-1-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone is a complex organic compound that contains an indole nucleus . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized using methods similar to those used for other indole derivatives .Molecular Structure Analysis
The molecular structure of this compound would be based on the indole nucleus, with additional functional groups attached. These could include a tetrahydrothiophene group and a pyridine group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Indole derivatives are known to undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Indole derivatives are generally crystalline and colorless in nature .Aplicaciones Científicas De Investigación
Catalytic Applications and Synthesis
Research has shown that indole derivatives are valuable in synthetic chemistry, particularly in catalytic applications. For instance, indoline derivatives have been used as chiral catalysts in the borane reduction of prochiral ketones to chiral secondary alcohols, demonstrating their utility in producing compounds with high optical purity (Martens et al., 1992). This research highlights the potential of indole derivatives in facilitating enantioselective chemical reactions, which are crucial in the synthesis of biologically active molecules.
Anticancer and Antimicrobial Applications
Indole derivatives have been explored for their potential in treating various diseases, including cancer. A study on pyrazolinyl-indole derivatives has identified compounds with remarkable cytotoxic activities against a wide range of cancer cell lines, indicating their potential as new anticancer agents (Khalilullah et al., 2022). Additionally, the antimicrobial peptide indolicidin, an indole-rich compound, has been studied for its mechanism of action, showing the ability to disrupt bacterial membranes and serve as a model for developing new antimicrobial agents (Falla et al., 1996).
Material Science and Molecular Docking Studies
In materials science, indole derivatives have been used to construct polyheterocyclic systems via multicomponent reactions, demonstrating their versatility in forming complex structures (Cao et al., 2019). Moreover, molecular docking studies of indole-containing compounds have provided insights into their interactions with biological targets, such as the epidermal growth factor receptor (EGFR), highlighting their potential in drug discovery (Khalilullah et al., 2022).
Mecanismo De Acción
Target of action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Pyridine derivatives also have a wide range of pharmacological activities .
Mode of action
Indole derivatives are known to interact with various biological targets, leading to a range of activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of action
The effects of indole derivatives can vary widely depending on their specific structures and the biological targets they interact with .
Safety and Hazards
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c21-18(20-9-7-13-3-1-2-4-16(13)20)14-5-6-17(19-11-14)22-15-8-10-23-12-15/h1-6,11,15H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUHYHACZDTYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indolin-1-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

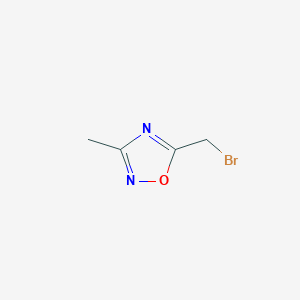
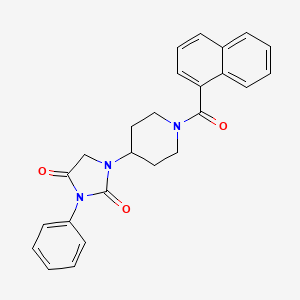
![propyl 4-{[7-(2-amino-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2570170.png)

![5-(ethylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2570174.png)

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B2570178.png)
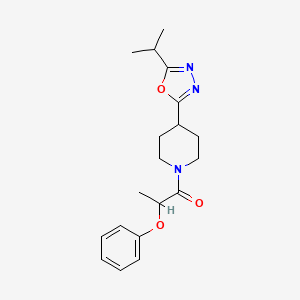
![2-[(Oxan-4-yl)amino]acetamide hydrochloride](/img/structure/B2570180.png)
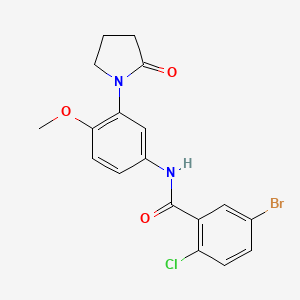
![Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2570182.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2570184.png)
![3-chloro-N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2570185.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2570186.png)